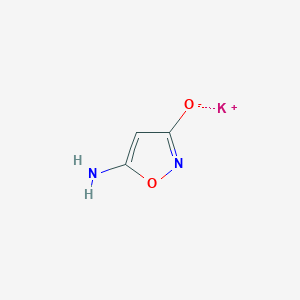
Potassium 5-aminoisoxazol-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 5-aminoisoxazol-3-olate is a chemical compound with the molecular formula C3H3KN2O2. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-aminoisoxazol-3-olate typically involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and allows for the one-pot preparation of 3,5-disubstituted isoxazoles.
Industrial Production Methods: Industrial production methods for isoxazole derivatives often employ environmentally benign procedures. For instance, the synthesis of 3-alkyl-5-aryl isoxazoles can be achieved using green chemistry approaches, such as the use of molecular iodine and hydroxylamine .
Análisis De Reacciones Químicas
Types of Reactions: Potassium 5-aminoisoxazol-3-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium iodate (KIO3) can be used as an oxidizing agent to synthesize isoxazolines from aryl aldoximes.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often occur under basic conditions, using reagents such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions include various substituted isoxazoles and isoxazolines, which have significant biological activities .
Aplicaciones Científicas De Investigación
Potassium 5-aminoisoxazol-3-olate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a building block for the synthesis of various biologically active compounds, including:
Anticancer agents: Isoxazole derivatives have shown potential as anticancer drugs due to their ability to inhibit cancer cell growth.
Antimicrobial agents: These compounds exhibit antimicrobial properties, making them useful in the development of new antibiotics.
Anti-inflammatory agents: Isoxazole derivatives are also known for their anti-inflammatory effects, which can be beneficial in treating inflammatory diseases.
Mecanismo De Acción
The mechanism of action of Potassium 5-aminoisoxazol-3-olate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some isoxazole compounds act as serotonin reuptake inhibitors, which can help alleviate symptoms of depression .
Comparación Con Compuestos Similares
Potassium 5-aminoisoxazol-3-olate can be compared with other similar compounds, such as:
- 7-amino-3a,4-dihydro-3H- 1benzopyrano[4,3-c]isoxazole: This compound has potent serotonin reuptake inhibiting activity and acts as an antidepressant agent .
3-amino-5-methyl isoxazole: This compound is used as a pharmaceutical intermediate and has applications in the production of sulfonamides.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
potassium;5-amino-1,2-oxazol-3-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2.K/c4-2-1-3(6)5-7-2;/h1H,4H2,(H,5,6);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUGRHVHMHRUCU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1[O-])N.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trimethylphenyl)propanoic acid](/img/structure/B8062178.png)
![(2S)-3-[3,5-bis(trifluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B8062188.png)
![(2S)-3-(4-methoxy-3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8062192.png)


![tert-butyl N-[(2S)-1-hydroxy-3-[2-(trifluoromethoxy)phenyl]propan-2-yl]carbamate](/img/structure/B8062215.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(3-phenoxyphenyl)propan-2-yl]carbamate](/img/structure/B8062216.png)
![(1S,4S,6R,7S,8R,9S,13R,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,18-diol](/img/structure/B8062235.png)
![benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B8062236.png)
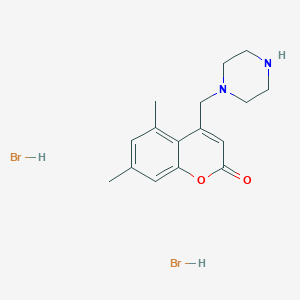
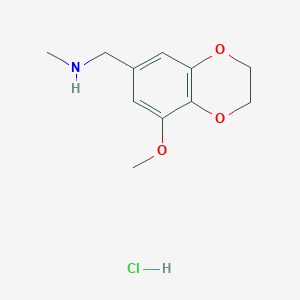
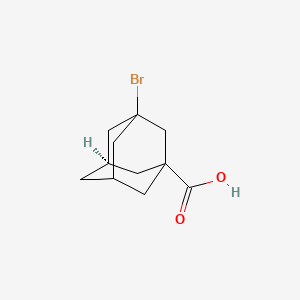
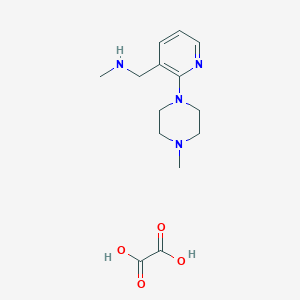
![2-[(4-Bromophenyl)methoxy]ethanamine;hydrochloride](/img/structure/B8062266.png)
